3-(Piperidin-4-yl)propanal
Description
3-(Piperidin-4-yl)propanal is a heterocyclic aldehyde featuring a piperidine ring substituted at the 4-position with a propanal chain. The aldehyde functional group enhances its reactivity, enabling participation in condensation, nucleophilic addition, and reductive amination reactions.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-piperidin-4-ylpropanal |
InChI |
InChI=1S/C8H15NO/c10-7-1-2-8-3-5-9-6-4-8/h7-9H,1-6H2 |
InChI Key |
QFFQSKTUAWSTEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
3-(Piperidin-4-yl)propan-1-ol
- Structure : Replaces the aldehyde group (-CHO) with a hydroxyl group (-OH).
- Key Differences: Reactivity: The hydroxyl group in propan-1-ol limits its participation in aldehyde-specific reactions (e.g., Schiff base formation) but enhances hydrogen-bonding capacity, improving solubility in polar solvents. Biological Activity: Propan-1-ol derivatives are commonly used as intermediates in drug synthesis (e.g., RS39604, a 5-HT4 receptor antagonist with a propanone chain) .
- Applications : Preferential in formulations requiring stability over reactivity.
4-(4-Hydroxy-phenyl)-(3S,4S)-3-piperidinol
- Structure: Incorporates a phenol and secondary alcohol on the piperidine ring.
- Key Differences: Polarity: The phenolic -OH and piperidinol groups increase hydrophilicity compared to 3-(Piperidin-4-yl)propanal. Pharmacokinetics: Enhanced solubility may improve bioavailability but reduce blood-brain barrier penetration, limiting neurological applications .
Piperidine Derivatives with Extended Chains
1-Methyl-4-(piperidin-4-yl)-piperazine
- Structure : Adds a methyl-piperazine moiety to the piperidine ring.
- Key Differences :
(S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile
- Structure : Features a nitrile-terminated chain and a pyrimidoindole group.
- Key Differences :
Aldehyde vs. Ketone Analogs
RS39604 (Propanone Derivative)
- Structure: Contains a propanone chain (C=O) linked to a piperidine ring.
- Key Differences :
Comparative Data Table
Research Implications
- This compound is understudied compared to its alcohol and ketone analogs but shows promise in synthesizing bioactive molecules via its aldehyde group.
- Structural modifications (e.g., introducing nitriles or aromatic systems) can tailor reactivity and target affinity, as seen in pyrimidoindole derivatives .
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